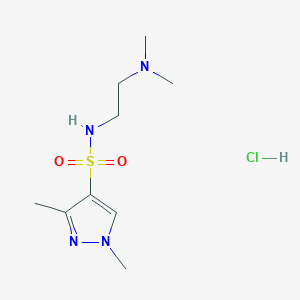

N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-1,3-dimethylpyrazole-4-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2S.ClH/c1-8-9(7-13(4)11-8)16(14,15)10-5-6-12(2)3;/h7,10H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFFTIPAMLFJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)NCCN(C)C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as chloropyramine, a first-generation antihistamine, are known to target theHistamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to temporary relief of negative symptoms brought on by histamine.

Mode of Action

It’s worth noting that similar compounds, such as chloropyramine, work by binding to the histamine h1 receptor, thereby blocking the action of endogenous histamine. This results in the inhibition of vasodilation, increases in vascular permeability, and tissue edema associated with histamine release.

Biochemical Pathways

Similar compounds like chloropyramine are known to affect theHistamine H1 receptor pathway .

Pharmacokinetics

Similar compounds such as chloropyramine have been studied, and their pharmacokinetic properties include aclearance rate of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72±0.55 l/kg, an initial half-life of 0.28±0.19 h, and a terminal half-life of 2.04±0.94 h.

Biological Activity

N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The chemical structure includes a pyrazole ring substituted with a sulfonamide group, which enhances its pharmacological profile. The molecular formula is with a molecular weight of 220.27 g/mol.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of pyrazole-4-sulfonamide derivatives against various cancer cell lines. For example, a study reported that these compounds exhibited significant activity against U937 human leukemia cells, with half-maximal inhibitory concentrations (IC50) indicating effective cytotoxicity without substantial off-target effects . The antiproliferative activity is attributed to the ability of these compounds to interfere with cellular processes critical for cancer cell survival.

Inhibition of Protein Glycation

Pyrazole derivatives have shown promise as inhibitors of protein glycation , a process implicated in diabetic complications and aging. The sulfonamide moiety is believed to contribute to this inhibitory activity, making these compounds potential candidates for therapeutic interventions in diabetes-related conditions .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities . Pyrazole-4-sulfonamide derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity suggests potential applications in treating infections caused by resistant pathogens .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1H-pyrazole-4-sulfonyl chloride with an appropriate amine under controlled conditions. Characterization techniques such as NMR spectroscopy , FT-IR , and elemental analysis are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole-4-sulfonamide derivatives:

- Anticancer Activity : A study highlighted that specific derivatives exhibited selective cytotoxicity against U937 cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Efficacy : Another research effort demonstrated that certain compounds showed potent activity against Staphylococcus aureus and Escherichia coli, outperforming conventional antibiotics in some assays .

- Inhibition Studies : Investigations into the mechanism of action revealed that these compounds might inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation and survival .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.